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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-2-hydroxypyridine with other

common brominated pyridines, including monobrominated and dibrominated isomers. The

information presented is supported by experimental data to assist researchers in selecting the

appropriate building block for their synthetic and drug discovery endeavors.

Physicochemical Properties
The position of the bromine atom and the presence of other substituents on the pyridine ring

significantly influence the physicochemical properties of these compounds. 4-Bromo-2-
hydroxypyridine is distinct from simple bromopyridines due to the presence of a hydroxyl

group, which allows for keto-enol tautomerism, favoring the 4-Bromo-2-pyridone form. This

structural feature markedly affects its melting point, boiling point, and solubility.

Table 1. Comparison of Physicochemical Properties
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Compoun
d

Structure
Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL)

pKa
(Predicte
d)

4-Bromo-2-

hydroxypyri

dine

4-

Bromo-2-

hydroxypyri

dine

174.00[1]

[2]
182-185

Decompos

es

Not

Available

Not

Available

2-

Bromopyrid

ine

158.00[3]

[4]
-1 to 1

192-194[3]

[5]

1.657 @

25°C[3][5]

Not

Available

3-

Bromopyrid

ine

158.00[6] -27[7] 173[7]
1.64 @

25°C[7]

Not

Available

4-

Bromopyrid

ine

158.00 53-56[8] 185-186
Not

Available

3.35±0.10[

8][9]

2,6-

Dibromopy

ridine

236.90
117-

119[10]
239-240

Not

Available

Not

Available

Data compiled from various sources.[1][2][3][4][5][6][7][8][9][10] Note that properties can vary

slightly based on experimental conditions and purity.

Synthesis and Reactivity
The synthetic routes and chemical reactivity of brominated pyridines are dictated by the

electronic nature of the pyridine ring and the position of the substituents.

Synthesis Overview
Direct bromination of pyridine is often challenging and requires harsh conditions, typically

yielding a mixture of 3-bromopyridine and 3,5-dibromopyridine.[11] Syntheses of 2- and 4-

bromopyridines often proceed from the corresponding aminopyridines via diazotization followed
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by bromination.[12] The synthesis of substituted pyridines like 4-Bromo-2-hydroxypyridine
can involve multi-step sequences, often starting from a pre-functionalized pyridine ring.
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Caption: General workflow for the bromination of pyridine.[11]

Reactivity in Cross-Coupling Reactions
Brominated pyridines are invaluable substrates for palladium-catalyzed cross-coupling

reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental in

drug discovery for constructing complex molecular architectures.[9][13][14]

2- and 4-Bromopyridine: The bromine at the 2- or 4-position is activated towards nucleophilic

substitution and oxidative addition to palladium, making these isomers highly reactive in

cross-coupling reactions.[5][9]

3-Bromopyridine: The bromine at the 3-position is less activated, often requiring more

stringent reaction conditions (e.g., stronger bases, more active catalysts) to achieve high

yields in cross-coupling reactions.[7][13]

4-Bromo-2-hydroxypyridine: The pyridone tautomer significantly influences reactivity. The

NH group can interfere with some catalytic cycles, potentially requiring N-protection.
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However, the electron-rich nature of the pyridone ring can also modulate the reactivity of the

C-Br bond.

Dibromopyridines: These compounds, such as 2,6-dibromopyridine, allow for selective

mono- or di-functionalization, enabling the synthesis of complex, symmetrically or

asymmetrically substituted pyridines.[10][15]
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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Biological Activity and Applications in Medicinal
Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-

approved drugs.[16] Brominated pyridines serve as key intermediates in the synthesis of these

pharmaceuticals.[17][18]

Simple Bromopyridines (2-Br, 3-Br, 4-Br): These are primarily used as versatile building

blocks.[5][17][19] Their role is typically to introduce a pyridine moiety into a larger molecule
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via cross-coupling reactions. They are crucial for creating compounds targeting a wide range

of diseases, including cancer and infections.[17][18]

4-Bromo-2-hydroxypyridine: The 2-hydroxypyridine (or 2-pyridone) substructure is a

significant pharmacophore in its own right.[20] Pyridinone-containing compounds exhibit a

broad spectrum of biological activities, including antitumor, antimicrobial, and anti-

inflammatory effects.[20] The presence of the bromine atom on this scaffold provides a

handle for further synthetic elaboration, allowing for the creation of libraries of compounds for

structure-activity relationship (SAR) studies.

Safety and Toxicology
Brominated pyridines, like many organohalides, must be handled with care. The available

safety data indicates potential for toxicity.

Table 2. GHS Hazard Statements
Compound GHS Hazard Statements

4-Bromo-2-hydroxypyridine

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory

irritation).[1]

2-Bromopyridine

H301 (Toxic if swallowed), H310 (Fatal in

contact with skin), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[3][4]

3-Bromopyridine

H226 (Flammable liquid and vapor), H302

(Harmful if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

4-Bromopyridine

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory

irritation).
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This is not an exhaustive list. Researchers must consult the full Safety Data Sheet (SDS)

before handling these chemicals.

In general, exposure to brominated aromatic compounds can pose health risks. While the

acute toxicity of some brominated flame retardants is low, chronic exposure can lead to

adverse effects.[21][22][23] The toxicity of brominated pyridines is specific to each isomer and

is an important consideration in drug development to minimize off-target effects.[24]

Experimental Protocols
The following are generalized protocols for common reactions involving brominated pyridines.

Researchers should consult peer-reviewed literature for substrate-specific conditions and

optimization.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling

Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv.), the boronic acid

or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g.,

K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

Solvent: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or

DMF).

Reaction: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the reaction

mixture with stirring at a temperature ranging from 80 °C to 120 °C.

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-

MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.
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Protocol 2: General Procedure for Bromination of
Pyridine N-Oxides
For regioselective bromination at the 2-position, a pyridine N-oxide intermediate is often used.

Activation: Dissolve the pyridine N-oxide (1.0 equiv.) in a suitable solvent (e.g.,

dichloromethane). Add an activating agent such as p-toluenesulfonic anhydride (Ts₂O).

Bromination: Add a bromide source, such as tetrabutylammonium bromide (TBAB) (1.2-1.5

equiv.).

Reaction: Stir the mixture at room temperature until the starting material is consumed, as

monitored by TLC.

Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the

product with an organic solvent.

Purification: Dry the combined organic layers, concentrate, and purify the resulting C2-

brominated pyridine by column chromatography.

Conclusion
The choice between 4-Bromo-2-hydroxypyridine and other brominated pyridines depends

heavily on the synthetic goal.

2-, 3-, and 4-Bromopyridines are workhorse reagents for introducing a simple pyridine ring

via established cross-coupling chemistry, with reactivity modulated by the bromine position.

Dibromopyridines offer pathways to more complex, multiply-substituted pyridine cores.

4-Bromo-2-hydroxypyridine is a specialized building block that incorporates the biologically

relevant 2-pyridone pharmacophore. Its bromine atom serves as a reactive handle for further

diversification, making it an excellent starting point for medicinal chemistry programs aimed

at leveraging the inherent biological activities of the pyridone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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